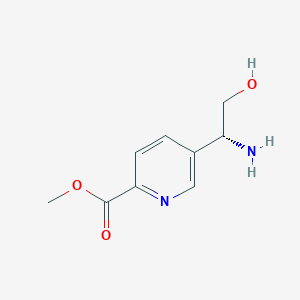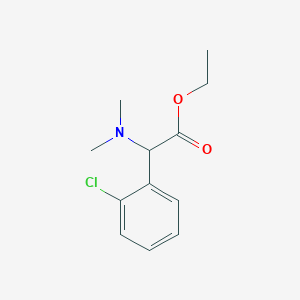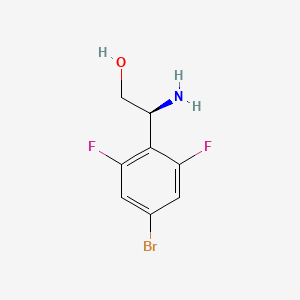![molecular formula C11H8ClN3 B13045239 6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13045239.png)
6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities. The structure of this compound includes a pyrrole ring fused with a pyrazine ring, making it a unique scaffold for various applications in medicinal chemistry and other scientific fields .
Méthodes De Préparation
The synthesis of 6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine can be achieved through several methods. One common approach involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Applications De Recherche Scientifique
6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antiviral, and antifungal activities, making it a potential candidate for drug development.
Medicine: It has shown promise in anticancer research, particularly in inhibiting kinase activity.
Industry: The compound is used in the development of fluorescent materials for display technologies
Mécanisme D'action
The mechanism of action of 6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine involves its interaction with various molecular targets. For instance, it can inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrido[2,3-b]pyrazine: Used in the development of fluorescent materials.
Pyrrolo[2,3-d]pyrimidine: Exhibits significant antiproliferative effects against cancer cells
Propriétés
Formule moléculaire |
C11H8ClN3 |
|---|---|
Poids moléculaire |
217.65 g/mol |
Nom IUPAC |
7-chloro-13-methyl-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene |
InChI |
InChI=1S/C11H8ClN3/c1-7-4-5-13-11-9(7)15-6-2-3-8(15)10(12)14-11/h2-6H,1H3 |
Clé InChI |
GOPOEOVEIVSHBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC=C1)N=C(C3=CC=CN32)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




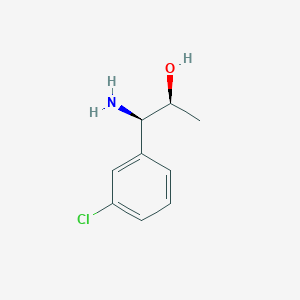
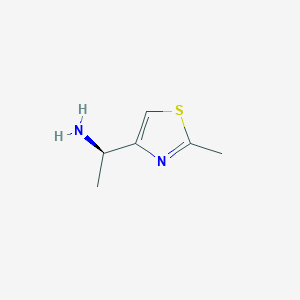


![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13045174.png)
